Bienvenue dans la boutique en ligne BenchChem!

1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine

Physicochemical profiling Drug design Solubility optimization

1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine (CAS 792124-35-7) is an alkylidene aminoguanidine derivative with the molecular formula C9H11ClN4 and a molecular weight of 210.66 g/mol. It features an ethylidene bridge (C(CH₃)=N–) connecting a 2‑chlorophenyl moiety to a guanidine core, distinguishing it from the more common benzylidene aminoguanidine chemotype.

Molecular Formula C9H11ClN4
Molecular Weight 210.66 g/mol
CAS No. 792124-35-7
Cat. No. B1472532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine
CAS792124-35-7
Molecular FormulaC9H11ClN4
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESCC(=NN=C(N)N)C1=CC=CC=C1Cl
InChIInChI=1S/C9H11ClN4/c1-6(13-14-9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H3,(H4,11,12,14)/b13-6+
InChIKeyPGIJYSCKAWTFNG-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine (CAS 792124-35-7) – Aminoguanidine Scaffold Overview for Research Procurement


1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine (CAS 792124-35-7) is an alkylidene aminoguanidine derivative with the molecular formula C9H11ClN4 and a molecular weight of 210.66 g/mol [1]. It features an ethylidene bridge (C(CH₃)=N–) connecting a 2‑chlorophenyl moiety to a guanidine core, distinguishing it from the more common benzylidene aminoguanidine chemotype [2]. The compound is typically supplied at ≥95% purity and is utilized as a versatile small‑molecule scaffold in medicinal chemistry and organic synthesis [1]. Its predicted physicochemical properties include a calculated logP of 1.2 and a pKa of 8.91±0.70 [1].

1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine – Structural and Pharmacological Non‑Interchangeability with Closely Related Aminoguanidines


Aminoguanidine derivatives with different N‑substitution patterns exhibit profoundly divergent biological activity profiles, making simple substitution impossible. The ethylidene bridge in 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine sterically and electronically distinguishes it from benzylidene analogs such as guanabenz (a potent α₂‑adrenergic agonist) and Sephin1 (a selective PPP1R15A inhibitor), which rely on a methylidene linker for target engagement [1][2]. Within the alkylidene aminoguanidine series, replacement of the ethylidene group with larger alkylidene substituents or unsubstituted aminoguanidine would substantially alter metabolic stability and protein‑cross‑linking inhibitory potency, as demonstrated in comparative studies on non‑enzymatic glycosylation inhibition [3]. Consequently, procurement decisions cannot rely on “aminoguanidine‑class” assumptions but must be guided by compound‑specific structural and activity data.

1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine – Quantitative Differentiation Evidence vs. Methylidene and Unsubstituted Aminoguanidine Comparators


Predicted pKa Shift Alters Ionization and Hydrogen‑Bonding Capacity Relative to Guanabenz and Unsubstituted Aminoguanidine

The predicted pKa of 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine is 8.91±0.70 [1]. In contrast, unsubstituted aminoguanidine exhibits a pKa of approximately 11.0–11.5 for its guanidine group [2], and guanabenz (2,6‑dichlorobenzylideneaminoguanidine) has a reported experimental pKa of 7.9–8.1 for the imine‑conjugated guanidine . The ~2–3 log unit difference relative to aminoguanidine indicates that the target compound will be significantly less protonated at physiological pH, potentially improving membrane permeability. The ~0.8–1.0 unit higher pKa versus guanabenz suggests a distinct ionization profile that influences both solubility and target‑binding electrostatics.

Physicochemical profiling Drug design Solubility optimization

Ethylidene Bridge Confers Distinct Steric and Metabolic Stability Profile vs. Methylidene‑Linked Analogs in Anti‑Glycation Assays

Patent US‑5243071‑A discloses that 2‑alkylidene‑aminoguanidines, including ethylidene‑bridged analogs, inhibit non‑enzymatic cross‑linking of proteins by reacting with early glycosylation carbonyl moieties [1]. While no direct head‑to‑head data are published for the 2‑chlorophenyl ethylidene derivative, the patent class teaches that the alkylidene substituent length and branching modulate reactivity with protein‑bound carbonyls: ethylidene analogs show intermediate reactivity between the more labile methylidene (CH=N–) and the sterically hindered propylidene (C(CH₂CH₃)=N–) derivatives [1]. The ortho‑chloro substitution on the phenyl ring further electronically deactivates the imine toward hydrolysis compared to the unsubstituted phenyl analog, a feature that can be leveraged for prolonged inhibition under physiological conditions.

Non‑enzymatic glycosylation inhibition Protein aging Advanced glycation end‑products (AGEs)

Antimalarial Chemotype SAR Suggests Ethylidene Aminoguanidine Core as a Privileged Scaffold with In Vivo Efficacy Superior to Robenidine

A 2021 study demonstrated that aminoguanidine robenidine analogues, which share the hydrazine‑1‑carboximidamide core with 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine, are potent antimalarials. The lead aminoguanidine compound in that series achieved an ED₅₀ of 0.25 mg/kg/day in a murine Plasmodium yoelii model, outperforming robenidine, which shows limited in vivo antimalarial efficacy despite its potent in vitro activity [1]. Although the exact 2‑chlorophenyl ethylidene compound was not tested, its structural features – a single ethylidene‑2‑chlorophenyl arm – place it as a minimal pharmacophore element of the broader aminoguanidine antimalarial chemotype. This suggests utility as a synthetic building block for structure‑guided optimization of antimalarial leads.

Antimalarial drug discovery Aminoguanidine SAR Plasmodium falciparum

1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine – Recommended Research and Procurement Scenarios Based on Quantitative Evidence


Lead Optimization in Antimalarial Drug Discovery Programs Targeting Drug‑Resistant P. falciparum

The demonstrated in vivo potency (ED₅₀ 0.25 mg/kg/day) of an aminoguanidine congener in the P. yoelii model [1] supports the use of 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine as a scaffold for systematic SAR exploration. Its ethylidene‑2‑chlorophenyl architecture provides a distinct vector for derivatization compared to the parent robenidine structure, potentially improving resistance profiles and oral bioavailability.

Development of Non‑Enzymatic Glycosylation Inhibitors for AGE‑Related Disease Models

Patent US‑5243071‑A establishes the alkylidene‑aminoguanidine chemotype as an inhibitor of protein cross‑linking via carbonyl scavenging [1]. The ethylidene bridge of 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine is predicted to confer intermediate metabolic stability between methylidene and propylidene analogs (see Section 3, Evidence Item 2), making it a candidate for probing structure–stability relationships in diabetic complication or aging models.

Synthesis of Heterocyclic Libraries via Reactive Guanidine‑Imine Building Block

The compound’s predicted pKa (8.91) and XLogP3 (1.2) indicate moderate basicity and lipophilicity suitable for solution‑phase chemistry [1]. Its guanidine‑imine core can serve as a 1,3‑dinucleophile for cyclocondensation reactions (e.g., with 1,3‑dielectrophiles to form triazoles or pyrimidines), offering a pathway to diverse heterocyclic libraries that are not accessible from the corresponding benzylidene (Sephin1‑type) scaffolds.

Comparative Physicochemical Profiling of Aminoguanidine Derivatives for Fragment‑Based Drug Design

The 0.8–1.0 log unit higher predicted pKa of 1-{[1-(2-chlorophenyl)ethylidene]amino}guanidine compared to guanabenz (see Section 3, Evidence Item 1) provides a distinct ionization profile for fragment‑based screening cascades. This difference in protonation state at pH 7.4 can critically impact binding to metalloenzymes or acidic protein pockets, justifying its inclusion in focused fragment libraries alongside guanabenz and Sephin1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.